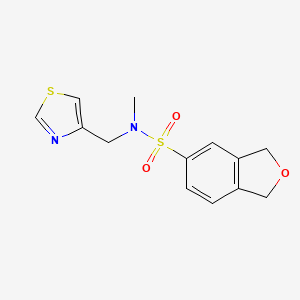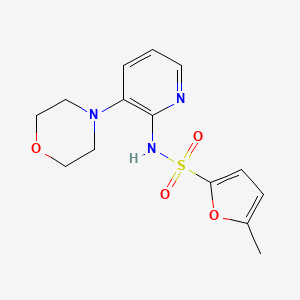
5-methyl-N-(3-morpholin-4-ylpyridin-2-yl)furan-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(3-morpholin-4-ylpyridin-2-yl)furan-2-sulfonamide is a complex organic compound that features a furan ring, a sulfonamide group, and a morpholine-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(3-morpholin-4-ylpyridin-2-yl)furan-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-sulfonamide core, followed by the introduction of the pyridine and morpholine substituents. The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as chromatography for purification and spectroscopic methods for characterization.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(3-morpholin-4-ylpyridin-2-yl)furan-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group may produce corresponding amines.
Scientific Research Applications
5-methyl-N-(3-morpholin-4-ylpyridin-2-yl)furan-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-morpholin-4-ylpyridin-2-yl)furan-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-morpholin-4-ylpyridin-2-yl)furan-2-sulfonamide: Lacks the methyl group at the 5-position of the furan ring.
5-methyl-N-(pyridin-2-yl)furan-2-sulfonamide: Lacks the morpholine substituent on the pyridine ring.
5-methyl-N-(3-morpholin-4-ylphenyl)furan-2-sulfonamide: Features a phenyl ring instead of a pyridine ring.
Uniqueness
The presence of both the morpholine-substituted pyridine ring and the furan-2-sulfonamide core in 5-methyl-N-(3-morpholin-4-ylpyridin-2-yl)furan-2-sulfonamide makes it unique. This combination of functional groups imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
5-methyl-N-(3-morpholin-4-ylpyridin-2-yl)furan-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-11-4-5-13(21-11)22(18,19)16-14-12(3-2-6-15-14)17-7-9-20-10-8-17/h2-6H,7-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBLYOKCAMHPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)S(=O)(=O)NC2=C(C=CC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methyl-1-[(1-methylsulfanylcyclopropyl)methyl]-2-phenylpiperazine](/img/structure/B7053719.png)
![5-(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7053731.png)
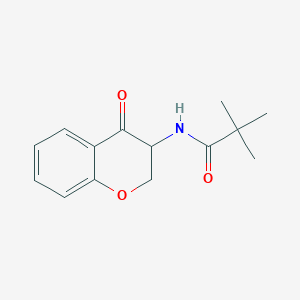
![N-[1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-1-oxopropan-2-yl]furan-3-carboxamide](/img/structure/B7053739.png)
![3-(3,5-Dimethylpyrazol-1-yl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butan-1-one](/img/structure/B7053746.png)
![5-[[5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]-1H-indazole-3-carboxamide](/img/structure/B7053756.png)
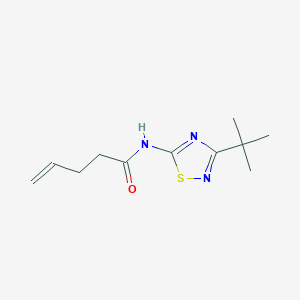
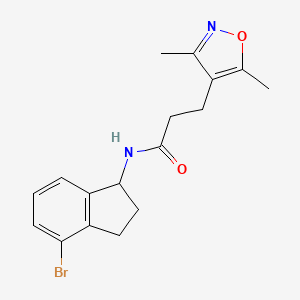
![2-(furan-2-yl)-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]acetamide](/img/structure/B7053777.png)
![[4-(Pyrrolidine-1-carbonyl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone](/img/structure/B7053795.png)
![2-[(2,6-dichlorophenyl)sulfamoyl]-N,N-dimethylpropanamide](/img/structure/B7053811.png)
![N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]morpholine-4-carboxamide](/img/structure/B7053819.png)
![2-[(3-chloro-2-methylsulfonylphenyl)sulfamoyl]-N,N-dimethylpropanamide](/img/structure/B7053825.png)
